molecular formula C9H16N2O B13236186 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide

Cat. No.: B13236186
M. Wt: 168.24 g/mol
InChI Key: FRRJUQVZHDHGPJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. The compound is characterized by the presence of cyclopropyl groups and an acetamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide typically involves the reaction of cyclopropylmethylamine with a suitable acylating agent. One common method includes the use of cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]ethanol
  • 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]propanoic acid

Uniqueness

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-cyclopropyl-2-(cyclopropylmethylamino)acetamide

InChI

InChI=1S/C9H16N2O/c10-9(12)8(7-3-4-7)11-5-6-1-2-6/h6-8,11H,1-5H2,(H2,10,12)

InChI Key

FRRJUQVZHDHGPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(C2CC2)C(=O)N

Origin of Product

United States

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